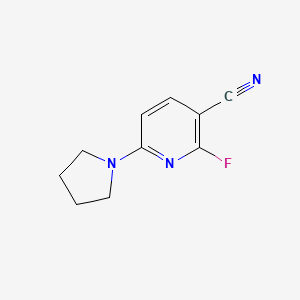

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

Description

BenchChem offers high-quality 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-10-8(7-12)3-4-9(13-10)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPGNRHVOLTXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220753 | |

| Record name | 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-87-9 | |

| Record name | 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a highly valuable substituted pyridine derivative, frequently employed as a key building block in the synthesis of complex pharmaceutical agents. Its specific arrangement of a fluorine atom, a pyrrolidine moiety, and a nitrile group on a pyridine core makes it a versatile synthon for constructing molecules with significant biological activity. The pyrrolidine ring is a common feature in many FDA-approved drugs, contributing to desirable pharmacokinetic properties.[1][2] This guide provides a detailed examination of the primary synthetic strategies and starting materials for its preparation, focusing on the underlying chemical principles and practical considerations for researchers and drug development professionals.

The dominant and most industrially scalable approach to synthesizing this molecule relies on the functionalization of a pre-existing pyridine ring, specifically through nucleophilic aromatic substitution (SNAr) reactions on dihalogenated nicotinonitrile precursors. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the 2- and 6-positions, making them highly susceptible to attack by nucleophiles.

Core Synthetic Strategy: The Dihalonicotinonitrile Approach

The most logical and widely adopted pathway to 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile begins with a 2,6-dihalonicotinonitrile. The synthesis is achieved through a sequential, regioselective displacement of the two halogen atoms with pyrrolidine and a fluoride source. The choice of the initial dihalogenated starting material dictates the specific sequence of these substitution steps. We will explore the three most viable starting material options: 2,6-Dichloronicotinonitrile, 2,6-Difluoronicotinonitrile, and 2-Chloro-6-fluoronicotinonitrile.

Logical Flow of the Dihalonicotinonitrile Strategy

The overall synthetic logic is based on the principles of Nucleophilic Aromatic Substitution (SNAr).

Caption: Core synthetic logic starting from various dihalonicotinonitriles.

Pathway A: Synthesis from 2,6-Dichloronicotinonitrile

Starting with 2,6-dichloronicotinonitrile is often the most cost-effective approach due to its widespread commercial availability. The synthesis involves two distinct SNAr steps: amination followed by fluorination.

Caption: Synthetic pathway starting from 2,6-Dichloronicotinonitrile.

Step 1: Regioselective Amination

The first step is the reaction of 2,6-dichloronicotinonitrile with pyrrolidine.

-

Causality of Experimental Choices:

-

Regioselectivity: The substitution occurs preferentially at the 6-position. While both the 2- and 6-positions are electronically activated, the cyano group at the 3-position exerts a greater steric hindrance on the adjacent 2-position, directing the moderately bulky pyrrolidine nucleophile to the more accessible 6-position.

-

Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is used to dissolve the reagents and facilitate the SNAr mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile.

-

Temperature: The reaction typically requires heating to overcome the activation energy for the substitution on the deactivated (compared to a dinitro-activated ring) pyridine system.

-

Experimental Protocol: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)nicotinonitrile

-

To a stirred solution of 2,6-dichloronicotinonitrile (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

-

Add pyrrolidine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice water.

-

The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.

-

Self-Validation: The structure and purity of the intermediate, 2-Chloro-6-(pyrrolidin-1-yl)nicotinonitrile, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Step 2: Fluorinative Halogen Exchange (Halex Reaction)

The second step involves replacing the remaining chlorine atom with fluorine. This is a classic Halex (Halogen Exchange) reaction.

-

Causality of Experimental Choices:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and economical fluoride source. Spray-dried KF is often preferred due to its higher surface area and reactivity.

-

Catalyst: The efficiency of the Halex reaction is critically dependent on the solubility and nucleophilicity of the fluoride ion in the aprotic solvent. A phase-transfer catalyst, such as 18-crown-6 or tetrabutylammonium bromide (TBAB), is essential. The catalyst complexes the potassium ion, liberating a "naked," highly nucleophilic fluoride anion in the organic phase.

-

Solvent: High-boiling polar aprotic solvents like DMSO, NMP, or Sulfolane are required to achieve the high temperatures (often >150 °C) needed for this challenging substitution.

-

Experimental Protocol: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

-

Charge a flask with 2-Chloro-6-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

-

Add anhydrous DMSO as the solvent.

-

Heat the mixture under a nitrogen atmosphere to 160-180 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water to remove DMSO and inorganic salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

-

Self-Validation: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Pathway B: Synthesis from 2,6-Difluoronicotinonitrile

Using 2,6-difluoronicotinonitrile as a starting material offers a more direct, one-step route to the final product. However, this precursor is generally more expensive than its dichloro counterpart.

Caption: Synthetic pathway starting from 2,6-Difluoronicotinonitrile.

-

Causality of Experimental Choices:

-

Reactivity and Regioselectivity: The C-F bond is significantly more resistant to cleavage than the C-Cl bond in SNAr reactions, but the fluorine atom is a much better leaving group once the Meisenheimer complex is formed. The reaction is highly regioselective for the 6-position due to the steric hindrance at the 2-position, as described previously.

-

Stoichiometry and Temperature Control: Careful control of stoichiometry (using only one equivalent of pyrrolidine) and temperature is crucial to prevent disubstitution, which would lead to the formation of 2,6-di(pyrrolidin-1-yl)nicotinonitrile as an undesired byproduct. The reaction can often be run at lower temperatures compared to the amination of the dichloro-precursor.

-

Experimental Protocol: One-Step Synthesis

-

Dissolve 2,6-difluoronicotinonitrile (1.0 eq) in a solvent such as acetonitrile or THF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Cool the mixture (e.g., to 0 °C) and add pyrrolidine (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the desired product.

-

Self-Validation: Full characterization by NMR and MS is required to confirm the structure and purity.

Comparative Analysis of Starting Materials

| Starting Material | Relative Cost | Number of Steps | Key Advantages | Key Challenges |

| 2,6-Dichloronicotinonitrile | Low | 2 | Economical, readily available starting material. | Requires a high-temperature Halex reaction; use of phase-transfer catalysts. |

| 2,6-Difluoronicotinonitrile | High | 1 | More direct route, avoids harsh Halex conditions. | Higher starting material cost; potential for over-reaction (disubstitution). |

| 2-Chloro-6-fluoronicotinonitrile | Medium | 1 | Direct route, good reactivity.[3] | Less common than symmetrical precursors; regioselectivity must be confirmed. |

Conclusion

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is most effectively achieved via nucleophilic aromatic substitution on a dihalogenated nicotinonitrile. The choice of starting material represents a critical decision based on a trade-off between cost, process efficiency, and scalability. The two-step route starting from the inexpensive 2,6-dichloronicotinonitrile is robust and well-established, making it suitable for large-scale production despite requiring a challenging fluorination step. For laboratory-scale synthesis or when avoiding harsh conditions is paramount, the one-step pathway from 2,6-difluoronicotinonitrile offers a more elegant and direct, albeit more expensive, alternative. A thorough understanding of SNAr principles, regioselectivity, and reaction conditions is essential for any researcher aiming to successfully synthesize this important pharmaceutical intermediate.

References

- Li Petri G, Raimondi MV, Spano V, Holl R, Barraja P, Montalbano A. Pyrrolidine in drug discovery: A versatile scaffold for novel biologically active compounds. Topics in Current Chemistry. 2021; (5):34. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]

- Vitaku E, Smith DT, Njardarson JT. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry. 2014; 57(24):10257-10274. [URL: https://pubs.acs.org/doi/10.1021/jm501100b]

- Fujita, K.-I., Fujii, T., & Yamaguchi, R. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 2004, 6, 3525-3528. [URL: https://pubs.acs.org/doi/10.1021/ol048895u]

- Duncton, M. A. J. Minireview: The synthesis of 2-aminopyridines. Organic Preparations and Procedures International, 2011, 43(4), 364-375. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304948.2011.584318]

- Google Patents. Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. US6197964B1. [URL: https://patents.google.

- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [URL: https://www.beilstein-journals.org/bjoc/articles/10/103]

- ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/1020253-14-8/1020253-14-8_EN.htm]

- ACS Publications. Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo049195o]

Sources

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile. In the absence of direct empirical data for this specific compound, we present a reasoned, primary hypothesis grounded in the extensive bioactivity of its constituent chemical motifs: the nicotinonitrile scaffold, the pyrrolidine ring, and the bio-isosteric fluorine atom. Our central hypothesis posits that 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile functions as a kinase inhibitor. This guide is structured to not only detail this putative mechanism but also to provide a robust, multi-phased experimental workflow for its validation. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual foundation and practical, field-proven protocols to systematically investigate and confirm the compound's biological activity.

Introduction: Deconstructing 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

The structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a deliberate amalgamation of pharmacologically significant moieties. Understanding these components provides a logical basis for predicting its biological role.

-

The Nicotinonitrile Scaffold: This pyridine derivative is a privileged structure in medicinal chemistry, frequently identified as a "hinge-binding" motif in a multitude of kinase inhibitors.[1][2] The nitrogen atom of the pyridine ring and the adjacent cyano group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving potent and selective inhibition.[2] Derivatives of nicotinonitrile have demonstrated significant anti-proliferative activity, often by inducing apoptosis and cell cycle arrest through kinase inhibition.[1]

-

The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of modern drug design.[3][4] Its non-planar, flexible nature allows for fine-tuning of steric interactions within a target's binding site, often enhancing potency and selectivity.[3] Furthermore, the pyrrolidine moiety can improve a compound's physicochemical properties, such as aqueous solubility, which is a critical factor for bioavailability.[5] Numerous FDA-approved drugs across various therapeutic areas contain a pyrrolidine core, highlighting its utility and favorable safety profile.[6]

-

The Role of Fluorine: The strategic placement of a fluorine atom on the pyridine ring is a well-established medicinal chemistry tactic to modulate a molecule's properties.[7] Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially enhancing binding affinity to target proteins.[8] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[9]

Collectively, these structural features strongly suggest that 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is engineered to engage with intracellular signaling pathways, with a high probability of acting as a modulator of protein kinase activity.

The Primary Hypothesis: Inhibition of a Pro-Survival Kinase Pathway

Based on the structural analysis, we hypothesize that 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile exerts its biological effects by inhibiting an ATP-dependent protein kinase that is critical for cancer cell proliferation and survival. Many nicotinonitrile derivatives have been shown to target tyrosine kinases or serine/threonine kinases like Pim kinase.[1][2]

The proposed mechanism involves the compound binding to the ATP pocket of a target kinase, preventing the phosphorylation and activation of its downstream substrates. This disruption of the signaling cascade is predicted to culminate in the induction of apoptosis and arrest of the cell cycle, leading to an overall anti-proliferative effect. A plausible target could be a receptor tyrosine kinase (e.g., EGFR) or a downstream effector in pathways like the MAPK or PI3K/Akt signaling cascades.[10]

Below is a conceptual diagram of the hypothesized signaling pathway inhibition.

Caption: Hypothesized mechanism of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

Experimental Workflow for Mechanism of Action Elucidation

To systematically validate our hypothesis, we propose a phased experimental approach. This workflow is designed to be a self-validating system, where the results of each phase inform and refine the experiments of the next.

Caption: A multi-phased workflow to elucidate the mechanism of action.

Phase 1: Target Identification & Validation

Objective: To identify the primary protein kinase target(s) of the compound.

Protocol 1: Biochemical Kinase Profiling

-

Preparation: Solubilize 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile in DMSO to create a 10 mM stock solution.

-

Assay Choice: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). Select a panel that offers broad coverage of the human kinome.

-

Execution: Submit the compound for screening at a fixed concentration (e.g., 1 µM). The assay typically measures the displacement of a tagged ligand from the kinase active site.

-

Data Analysis: Results are often expressed as '% of control' or '% inhibition'. Identify kinases that show significant inhibition (e.g., >90% at 1 µM).

-

Follow-up: For the top hits, perform dose-response assays to determine the inhibition constant (Ki) or IC50 value, which quantifies the compound's potency.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow a relevant cancer cell line (selected based on the kinase profiling results) to ~80% confluency.

-

Treatment: Treat the cells with the compound (e.g., at 10x the biochemical IC50) and a vehicle control (DMSO) for 1-2 hours.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature by Western Blot.

-

Interpretation: A successful ligand-binding event will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

| Parameter | Kinase Profiling | CETSA |

| Principle | In vitro binding affinity | In situ target engagement |

| Output | Ki / IC50 values | Thermal melt curve shift (ΔTm) |

| Purpose | Identifies potential targets | Confirms target binding in cells |

Phase 2: Cellular Phenotype Characterization

Objective: To confirm the anti-proliferative effects predicted by the kinase inhibition hypothesis.

Protocol 3: Cell Viability and Apoptosis Assay

-

Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density.

-

Dosing: Treat cells with a serial dilution of the compound for 48-72 hours.

-

Viability Measurement (MTT/WST-1): Add the reagent and incubate. Read the absorbance to determine the percentage of viable cells relative to the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Measurement (Annexin V/PI):

-

Treat cells in 6-well plates with the compound at 1x and 5x GI50 for 24-48 hours.

-

Harvest cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.

-

Phase 3: Pathway Confirmation

Objective: To verify that the compound inhibits the specific signaling pathway of the identified target kinase.

Protocol 4: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment: Treat cells with the compound at various concentrations and time points. Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway, or a growth factor to stimulate the pathway).

-

Lysate Preparation: Prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates. Also probe for the total protein levels as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the phosphorylation of the target and its substrates, without a change in total protein levels, confirms pathway inhibition.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous path to define the mechanism of action for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile. The central hypothesis of kinase inhibition is built upon established principles of medicinal chemistry and provides a strong starting point for investigation. By following the proposed experimental workflow, researchers can systematically identify the molecular target, confirm cellular activity, and validate the impact on intracellular signaling pathways. The successful elucidation of this compound's mechanism of action will be a critical step in its journey toward becoming a potential therapeutic agent.

References

-

Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. (2020). Future Medicinal Chemistry. [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. [Link]

-

Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). Bioorganic Chemistry. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2007). Journal of Medicinal Chemistry. [Link]

-

Antinicotinic Activity of Some 2-aminotetralin Derivatives. A Structure-Activity Relationship Study. (1996). Arzneimittelforschung. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules. [Link]

-

nicotinonitrile. Organic Syntheses Procedure. [Link]

-

The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2022). Frontiers in Pharmacology. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Molecular and Cellular Biochemistry. [Link]

-

Synthesis and biological evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). National Genomics Data Center. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules. [Link]

-

Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. (2016). ACS Chemical Neuroscience. [Link]

Sources

- 1. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

Biological activity of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

An In-depth Technical Guide to the Potential Biological Activity of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile based on its structural motifs and the known pharmacology of related compounds. As of the writing of this guide, there is limited publicly available experimental data on the specific biological targets and activities of this molecule. Therefore, this guide is intended for research and drug development professionals as a theoretical framework to guide its potential investigation.

Executive Summary

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a synthetic heterocyclic compound that incorporates several key pharmacophores: a nicotinonitrile core, a pyrrolidine ring, and a fluorine substituent. While direct biological data is scarce, an analysis of these structural components suggests a high potential for bioactivity. The nicotinonitrile scaffold is present in several approved drugs, including kinase inhibitors.[1] The pyrrolidine ring is a cornerstone of medicinal chemistry, found in a vast array of drugs with diverse therapeutic applications.[2] Furthermore, the strategic placement of a fluorine atom can significantly enhance drug-like properties, including metabolic stability and binding affinity. This guide deconstructs the molecule to hypothesize its potential biological activities, focusing on kinase inhibition, receptor modulation, and antimicrobial effects. Detailed experimental protocols are provided to facilitate the empirical investigation of these hypotheses, offering a roadmap for the initial characterization of this promising compound.

Introduction to 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a small molecule with the empirical formula C₁₀H₁₀FN₃ and a molecular weight of 191.20 g/mol .[3] Its structure features a pyridine ring substituted with a fluorine atom, a cyano group, and a pyrrolidine ring.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 2-fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbonitrile | N/A |

| Molecular Formula | C₁₀H₁₀FN₃ | [3] |

| Molecular Weight | 191.20 | [3] |

| SMILES | Fc1nc(ccc1C#N)N2CCCC2 | [3] |

| Form | Solid | [3] |

The combination of a lipophilic pyrrolidine ring, a polar cyano group, and an electronegative fluorine atom on an aromatic scaffold suggests that the molecule possesses a balanced physicochemical profile suitable for interacting with biological macromolecules.

Rationale for Predicted Biological Activity: A Structure-Based Analysis

The potential for biological activity can be inferred by examining the contribution of each of its core components.

The Nicotinonitrile Core: A Privileged Scaffold

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including:

-

Kinase Inhibition: The cyanopyridine moiety is a key component of numerous kinase inhibitors. For instance, it is found in drugs targeting Pim-1 kinase, which is implicated in various cancers.[4]

-

Anticancer and Antimicrobial Properties: Various synthetic routes have been developed to produce nicotinonitrile derivatives that show promising antiproliferative activity against cancer cell lines and antimicrobial effects against a range of pathogens.[5][6]

The Pyrrolidine Ring: A Versatile Pharmacophore

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles in approved drugs.[2] Its non-planar, sp³-hybridized nature allows it to explore three-dimensional space effectively, leading to specific and high-affinity interactions with protein targets.[2] Pyrrolidine-containing drugs have a vast range of applications, including:

-

Antihistaminic (e.g., Clemastine)[7]

-

Anticholinergic (e.g., Glycopyrronium)[7]

-

Antihypertensive (e.g., Bepridil)[8]

-

Anticancer and anti-inflammatory agents[9]

The presence of the pyrrolidine ring suggests that 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile could have affinity for a variety of protein targets.

The Role of the 2-Fluoro Substituent

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to optimize its properties.[10][11] A fluorine atom at the 2-position of the pyridine ring can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the drug's half-life.

-

Modulate Basicity: The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, which can affect its binding to target proteins and its pharmacokinetic profile.

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

The combination of these three structural motifs in a single molecule provides a strong rationale for investigating its biological activity in several key therapeutic areas.

Hypothesized Biological Activities and Investigational Plan

Based on the structural analysis, the following biological activities are hypothesized for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile:

-

Kinase Inhibition: The nicotinonitrile core is a known hinge-binding motif for many kinases. The pyrrolidine and fluoro-substituents could confer potency and selectivity.

-

Receptor Modulation: The overall structure bears resemblance to scaffolds known to interact with G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system.

-

Antimicrobial Activity: Heterocyclic compounds, including nicotinonitriles, are a rich source of novel antimicrobial agents.[6]

An initial investigational plan would involve screening the compound against a panel of kinases, a selection of CNS receptors, and a panel of pathogenic microbes.

Experimental Protocols for Biological Characterization

The following protocols are provided as a guide for the initial biological evaluation of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a representative kinase (e.g., Pim-1).

Materials:

-

Recombinant human kinase (e.g., Pim-1)

-

Kinase-specific substrate peptide

-

ATP (at a concentration equal to the Kₘ for the kinase)[13]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well white assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Then, dilute these stocks into the assay buffer.

-

Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and assay buffer). b. Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer for control wells). c. Initiate the reaction by adding 2.5 µL of ATP solution. d. Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from its receptor.[14][15]

Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific receptor (e.g., a serotonin receptor subtype).

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor

-

Test compound dissolved in DMSO

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well filter plates with glass fiber filters

-

Vacuum manifold

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine: a. 50 µL of assay buffer b. 25 µL of the radiolabeled ligand at a fixed concentration (typically at its Kₔ value). c. 25 µL of either: i. Test compound at various concentrations. ii. Vehicle for total binding wells. iii. Non-specific binding control for non-specific binding wells. d. 100 µL of the cell membrane preparation.

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Filtration: a. Place the filter plate on a vacuum manifold. b. Rapidly transfer the contents of the assay plate to the filter plate. c. Apply vacuum to trap the membranes on the filter and wash three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[14]

-

Scintillation Counting: a. Allow the filters to dry. b. Add 200 µL of scintillation cocktail to each well. c. Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a competitive radioligand receptor binding assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.[16]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Dilution: a. In a 96-well plate, add 100 µL of growth medium to all wells. b. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

-

Inoculum Preparation: a. Grow the microbial strain to the logarithmic phase. b. Dilute the culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the plate containing the diluted compound. This brings the final volume to 200 µL and halves the compound concentrations.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as assessed by eye or by measuring the optical density at 600 nm.

Data Analysis:

-

The MIC value is reported in µg/mL or µM.

-

The results are compared to the MIC of the positive control antibiotic.

Data Interpretation and Future Directions

The results from these initial screens will provide valuable data on the potential biological activities of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

| Assay | Key Parameter | Interpretation |

| Kinase Inhibition | IC₅₀ | The concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ indicates higher potency. |

| Receptor Binding | Kᵢ | The inhibition constant, reflecting the binding affinity of the compound for the receptor. A lower Kᵢ indicates higher affinity. |

| Antimicrobial | MIC | The minimum concentration required to inhibit microbial growth. A lower MIC indicates greater antimicrobial potency. |

Positive "hits" from these screens would warrant further investigation, including:

-

Selectivity Profiling: Testing against a broader panel of kinases or receptors to determine the compound's selectivity.

-

Mechanism of Action Studies: Elucidating how the compound exerts its effect (e.g., competitive vs. non-competitive inhibition for enzymes).

-

In Vitro ADME/Tox Studies: Assessing properties like cell permeability, metabolic stability, and cytotoxicity.

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

Conclusion

While the biological activity of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile has not been extensively documented, its chemical structure, which combines the privileged nicotinonitrile and pyrrolidine scaffolds with a strategically placed fluorine atom, strongly suggests its potential as a bioactive molecule. The hypotheses presented in this guide—kinase inhibition, receptor modulation, and antimicrobial activity—are grounded in the established principles of medicinal chemistry and provide a logical starting point for its investigation. The experimental protocols outlined herein offer a clear and robust framework for elucidating the compound's true biological potential, paving the way for its possible development in a future drug discovery program. Empirical validation is the essential next step to unlock the therapeutic promise of this intriguing molecule.

References

- Some of nicotinonitrile derivatives have emerged as marketed drugs such as bosutinib, milrinone, neratinib, and olprinone. In this review, we discuss the recently synthesized nicotinonitrile-based hybrids that possess important biological activity and will be useful for drug discovery and development. (2023-01-01).

- Receptor binding assay formats for HTS and lead optimization applications are discussed in detail in this chapter. (2012-05-01). Receptor Binding Assays for HTS and Drug Discovery. NCBI.

- This article provides a comprehensive overview of assays designed to characterize antimicrobial activity, elucidating their underlying principles, protocols, advantages, and limitations. (n.d.).

- Kinase assays typically employ ATP concentrations below cellular levels for inhibitor discovery, which aids in revealing off-target effects or pinpointing new potential targets for known compounds. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

- This review aims to provide an overview of recent advancements (especially during 2015–2023) in the exploration of pyrrolidine derivatives, emphasizing their significance as fundamental components of the skeletal structure. (2023-09-06). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- In a kinase inhibition assay, the presence of inhibition would be observed as a higher light signal due to more ATP left because of less kinase activity. (2020-09-01). Kinase assays. BMG LABTECH.

- A method and assay for screening for antimicrobial compound comprises contacting bacteria having a detectable concentration with a target compound and determining the effect of the target compound on the concentration of the bacteria. (n.d.). Methods of screening for antimicrobial compounds.

- Receptor-binding assays are a critical component in lead indentification and later lead characterization processes. (n.d.). Receptor Binding Assays.

- The antiproliferative evaluation against (HCT-116, HepG-2, and MCF-7) human cancer cells and one human healthy cell line (BJ-1) revealed that compounds 3b, 4c–5d, 7b–12a, 10d, and 13b have interesting antitumor activity specifically as antihepatocellular and anticolon cellular carcinoma agents. (2022-03-16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- The well-known drugs containing a pyrrolidine ring include clemastine (antihistaminic), glycopyrronium (anticholinergic) and bepridil (antihypertensive). (n.d.). FDA-approved pyrrolidine-containing drugs in 2022.

- The synthesized pyridines (3a-c) were screnned for their antibacterial and antifungal activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp., and Candida albicans. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest.

- Receptor ligand binding assays are techniques used to study the interaction between a ligand and a target protein (receptor), crucial for identifying and optimizing test compounds by measuring binding affinity and kinetics. (n.d.). About Ligand Binding Assays. Gifford Bioscience.

- Culturing even a fraction of the previously uncultured majority of bacteria could substantially expand the chemical diversity of antibiotics. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- Pyrrolidine-containing drugs are predominantly synthesized from cyclic precursors. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Instead of using arbitrary ATP concentrations for in vitro kinase reactions, inhibitors should be tested at ATP concentrations equal to Kₘ(ATP) for the enzyme to be tested, as suggested by our workflow. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.

- MAIN POINTS TO CONSIDER WHEN PLANNING A BINDING EXPERIMENT. (2017-10-13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).

- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa.

- Among different recognized classes, 3-cyanopyridine-based compounds are known to have significant cytotoxic effects owing to their ability to interact with different types of biological targets including the Pim-1 kinase enzyme. (n.d.).

- Binding assays assess the binding affinity of small molecules (like inhibitors) to the kinase, often to the ATP-binding site. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018-01-18). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.

- 2,6-Difluoropyridine | C5H3F2N | CID 73934 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (n.d.). 2,6-Difluoropyridine. PubChem.

- This study provides a new insight for predicting antibacterial compounds by using approved drugs, the predicted compounds might be used to treat bacterial infections and extend lifespan. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Our sphingosine kinase (SPHK) inhibitor screening assays measure the effects of compounds on this specific kinase activity by directly quantifying its phosphorylated substrate, sphingosine. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.

- Receptor−ligand binding assays have historically relied on the use of radiolabeled ligands, which permit binding to be measured for purified receptors or receptorson cell surfaces. (2025-08-06). In vitro receptor binding assays: General methods and considerations.

- The pyrrolidine ring structure is present in numerous natural alkaloids i.a. nicotine and hygrine. It is found in many drugs such as procyclidine and bepridil. (n.d.). Pyrrolidine. Wikipedia.

- Nicotinonitrile serves as a key starting material or intermediate in many of these processes. (n.d.).

- 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile · 1 Structures · 2 Names and Identifiers · 3 Chemical and Physical Properties · 4 Related Records · 5 Chemical Vendors · 6 Safety and Hazards · 7 Patents · 8 Classification. (n.d.). 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. PubChem.

- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid. (n.d.). 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid AldrichCPR. Sigma-Aldrich.

- 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (n.d.). 6-Fluoronicotinic Acid. PubChem.

- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile. (n.d.). 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile AldrichCPR. Sigma-Aldrich.

- At present, approximately 20% of pharmaceuticals and 50% of agrochemicals marketed are fluorinated compounds. (2023-04-13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Fluorine has become an indispensable element in modern drug discovery, with its unique electronic and steric properties offering medicinal chemists a powerful tool to fine-tune biological activity. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- These results suggest that a virtual fluorine scan in a structure based drug design effort may prove useful in identifying potentially productive fluorine−protein interactions. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- The article discusses the basic properties of fluorine atom that have made it so useful in drug development. (2025-08-06). Role of Fluorine in Drug Design and Drug Action.

- It is also important to consider the limitations of drug design based on insufficient fluorine-containing precursor availability. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile: A Guide to Target Identification and Validation

Abstract

The small molecule, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, stands as a compound of significant interest in contemporary drug discovery. Its unique chemical architecture, combining a fluorine-substituted pyridine core with a pyrrolidine moiety and a nitrile group, suggests a rich potential for interaction with a variety of biological targets. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this molecule, grounded in chemoinformatic similarity to known bioactive compounds. We will delve into the rationale for prioritizing specific target classes, including protein kinases, sigma receptors, and deubiquitinating enzymes. Furthermore, this document will serve as a practical handbook for researchers, offering detailed, step-by-step protocols for the experimental validation of these putative targets, thereby paving the way for future drug development endeavors.

Introduction: Deconstructing 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

The structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a compelling amalgamation of pharmacophores that have independently shown significant utility in medicinal chemistry. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, valued for its ability to engage in a wide array of biological interactions.[1][2] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and selectivity for its target.[3] The pyrrolidine ring, a versatile nitrogen-containing heterocycle, is a common feature in natural products and synthetic drugs, contributing to improved solubility and diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4] Lastly, the nicotinonitrile (3-cyanopyridine) motif is present in several marketed drugs and is known to participate in key binding interactions.[5]

While no specific biological activity has been definitively ascribed to 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile in publicly available literature, its constituent parts provide a logical roadmap for identifying its potential therapeutic targets. This guide will explore three high-priority target classes based on these structural alerts.

Potential Therapeutic Target Classes

Protein Kinases: The Power of the Aminopyridine Scaffold

The 2-aminopyridine substructure, present in our molecule of interest, is a well-established "hinge-binder" in a multitude of kinase inhibitors.[6] This motif is adept at forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[5]

-

Rationale for Prioritization: The structural similarity to known kinase inhibitors is a strong indicator of potential activity. For instance, pyridine-based scaffolds have been successfully developed into inhibitors of Cyclin-Dependent Kinase 8 (CDK8), Vaccinia-Related Kinases 1 and 2 (VRK1/2), and FMS-like Tyrosine Kinase 3 (FLT3), all of which are implicated in various pathologies.[6][7][8]

-

Potential Indications: Cancer, autoimmune diseases, and inflammatory conditions.

Sigma Receptors: Modulators of Neurological and Oncological Pathways

Sigma receptors, comprising two subtypes (σ1 and σ2), are chaperone proteins primarily located at the endoplasmic reticulum.[9] They are involved in a diverse range of cellular functions and are considered therapeutic targets for neurological disorders like depression, anxiety, and neurodegenerative diseases, as well as for cancer, where the σ2 receptor is often overexpressed in proliferating tumor cells.[10][11]

-

Rationale for Prioritization: Ligands containing nicotinonitrile and related pyridine-dicarbonitrile structures have demonstrated high affinity for sigma receptors.[11] The lipophilic nature of the pyrrolidine ring in 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile could further enhance binding to the hydrophobic pockets within these receptors.

-

Potential Indications: Neuropathic pain, major depressive disorder, Alzheimer's disease, and various cancers.

Deubiquitinating Enzymes (DUBs): Regulators of Protein Homeostasis

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, DNA repair, and cell cycle progression.[12][13] Their dysregulation is linked to numerous diseases, making them an emerging and highly attractive class of drug targets.

-

Rationale for Prioritization: A key piece of evidence pointing towards DUBs as potential targets is the existence of patents for 1-cyano-pyrrolidine compounds as inhibitors of Ubiquitin C-terminal Hydrolase 30 (USP30). This structural similarity is highly suggestive that the combination of a pyrrolidine ring and a nitrile group in our molecule of interest could confer inhibitory activity against members of the DUB family.

-

Potential Indications: Cancer, neurodegenerative diseases, and infectious diseases.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic target(s) of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile. The following sections outline detailed experimental protocols.

Initial Broad-Spectrum Screening

The first step is to cast a wide net to gain an initial understanding of the compound's biological activity.

-

Objective: To identify cellular processes affected by the compound.

-

Protocol:

-

Select a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

-

Treat cells with a dose-response range of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile (e.g., 1 nM to 100 µM) for 72 hours.

-

Assess cell viability using a standard assay such as CellTiter-Glo® (Promega) or MTT.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

| Cell Line | Tissue of Origin | Predicted Sensitivity |

| MCF-7 | Breast Cancer | Moderate to High |

| A549 | Lung Cancer | Moderate |

| HCT116 | Colon Cancer | Moderate to High |

| MV4-11 | Acute Myeloid Leukemia | High (if FLT3 inhibitor) |

Target-Based Screening and Validation

Based on the hypotheses generated from the compound's structure, focused screening against the prioritized target classes should be conducted.

-

Objective: To determine if the compound inhibits any protein kinases and to assess its selectivity.

-

Workflow:

Caption: Workflow for kinase target identification and validation.

-

Detailed Protocol (Biochemical IC50 Determination):

-

Reconstitute the purified kinase of interest in the appropriate kinase buffer.

-

Prepare a serial dilution of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile in DMSO, followed by dilution in kinase buffer.

-

In a 384-well plate, add the kinase, the compound dilution, and the ATP/substrate mixture.

-

Incubate at room temperature for the optimized reaction time.

-

Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, Promega).

-

Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

-

Objective: To quantify the binding affinity of the compound for σ1 and σ2 receptors.

-

Protocol (Radioligand Binding Assay):

-

Prepare cell membrane homogenates from a cell line expressing the sigma receptor of interest (e.g., CHO-σ1).

-

Incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1) and a range of concentrations of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To assess the inhibitory activity of the compound against a panel of DUBs.

-

Workflow:

Caption: Workflow for DUB inhibitor identification.

-

Detailed Protocol (Fluorogenic Substrate Assay):

-

Reconstitute the purified DUB enzyme in assay buffer.

-

Prepare serial dilutions of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

-

In a black 384-well plate, add the DUB enzyme and the compound dilutions.

-

Initiate the reaction by adding a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocity and determine the percentage of inhibition at each compound concentration to calculate the IC50.

-

Conclusion and Future Directions

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile represents a promising starting point for the development of novel therapeutics. Its chemical features strongly suggest potential interactions with protein kinases, sigma receptors, and deubiquitinating enzymes. The experimental workflows outlined in this guide provide a clear and logical path for the definitive identification and validation of its biological target(s). Successful target validation will be the crucial first step in unlocking the full therapeutic potential of this intriguing molecule and will guide future lead optimization efforts, including structure-activity relationship (SAR) studies and pharmacokinetic profiling, to develop a clinical candidate.

References

- Pyridine and its derivatives have demonstrated remarkable efficacy in several biological applications, including antimicrobial, antiviral, anticancer, antifungal, analgesic, and anti-inflammatory, antihypertensive, antiobesity potentials among others.

- Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer's, anti-ulcer or antidiabetic. (Source: MDPI)

- Aminopyridines are important in pharmaceutical industries mainly because they can elicit a wide range of biological responses in several different organisms. (Source: A mini-review on the syntheses, complexation, and biological activity of aminopyridines)

- DMPNP shows potent anti-inflammatory and immunomodulatory properties, indicating potential as an IBD therapeutic. (Source: PubMed)

- For these 18% of drugs, the major therapeutic areas of focus are infectious diseases, inflammation, the nervous system, and oncology. (Source: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC)

- The sigma 1 (σ1) receptor is an endoplasmic reticulum integral membrane protein receptor. It is widely distributed in different areas of the central nervous system (CNS). Its ligands appear to be useful in different socially important therapeutic fields, such as treating depression, anxiety, amnesic and cognitive deficits, psychosis, and analgesia and in the treatment of drug abuse.

- Further studies confirmed that compound 46 exhibited therapeutic effect on IMQ-induced psoriasis, alleviated the inflammatory response in mice, and enhanced the expression of Foxp3 and IL-10 in the dorsal skin in vivo. (Source: PubMed)

- Compound 54 is a polyhydroxylated pyrrolidine that is a more potent α-glycosidase (AG) inhibitor than its natural enantiomer compound 55. (Source: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds)

- The 2-amino-pyridine moiety is a common feature of many kinase inhibitors and often plays a role in binding to the kinase hinge region.

- Optimization of the imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a potent dual FLT3/Aurora kinase inhibitor.

- Aminopyridines belong to a class of compounds that are monoamino and diamino derivatives of pyridine. They work primarily by blocking voltage-gated potassium channels in a dose-dependent manner. (Source: RSC Publishing)

- The σ1 receptor is a 223 amino acid protein with two transmembrane domains located at the mitochondrial-associated endoplasmic reticulum membrane.

- Fluorescent kinase inhibitors generally consist of a kinase inhibitor, a linker, and a fluorophore. (Source: PubMed Central)

- Sigma receptor ligands noncompetitively inhibit nicotine-stimulated catecholamine release from bovine adrenal chromaffin cells in a concentration-dependent and reversible manner. (Source: PubMed)

- Protein kinases (PK) are enzymes that catalyze the transfer of 𝛾 − phosphate from adenosine triphosphate (ATP) to target proteins in signaling pathways that control cellular survival and proliferation. (Source: A research paper on kinase probes)

- Sigma receptors (σ-receptors) are protein receptors that bind ligands such as 4-PPBP (4-phenyl-1-(4-phenylbutyl) piperidine), SA 4503 (cutamesine), ditolylguanidine, dimethyltryptamine, and siramesine. (Source: Wikipedia)

- The incorporation of fluorine into pyridine-based scaffolds enhances drug potency, selectivity, metabolic stability, and Pharmacokinetics (PK) of these compounds, making them highly attractive for therapeutic development. (Source: PubMed)

- Pyrrolidine motif on a drug may offer enhanced aqueous solubility and improve other physiochemical properties in addition to being part of the pharmacophore. (Source: PharmaBlock)

- The effects of new 4-aminopyridine (4-AP) derivatives were investigated in the isolated mouse phrenic nerve-hemidiaphragm preparation under single impulse stimulation and tetanic conditions. (Source: PubMed)

- Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are human Ser/Thr protein kinases associated with increased cell division and neurological disorders.

- The sigma-1 (σ1) receptor is a 'pluripotent chaperone' protein mainly expressed at the mitochondria–endoplasmic reticulum membrane interfaces where it interacts with several client proteins.

- Deubiquitinating enzymes (DUBs) are an emerging drug target class of ~100 proteases that cleave ubiquitin from protein substrates to regulate many cellular processes.

- This review examines the small molecules described over the past decade as inhibitors of any of the approximately 100 human deubiquitin

- Aminopyridines are an interesting and versatile option for the pharmacomodulation of compounds targeting protozoan NTDs. (Source: PMC - PubMed Central)

- Deubiquitinating enzymes, or DUBs, comprise a family of proteases that regulate ubiquitin

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sigma receptor - Wikipedia [en.wikipedia.org]

- 10. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile: A Technical Guide

Introduction

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely available, this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and similar molecules.

The molecular structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, with the IUPAC numbering for the pyridine ring, is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular Structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, both ¹H and ¹³C NMR will provide characteristic signals. Due to the presence of fluorine, we also anticipate observing through-bond J-coupling between the fluorine atom and nearby protons and carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for polar aprotic molecules, DMSO-d₆ can be an excellent choice due to its high dissolving power[1].

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the eight protons of the pyrrolidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Couplings |

| ~7.5 - 7.7 | d | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the electron-withdrawing nitrile group. |

| ~6.2 - 6.4 | d | 1H | H-5 | This proton is at a lower chemical shift due to the electron-donating effect of the adjacent pyrrolidine group. It will appear as a doublet from coupling to H-4. |

| ~3.5 - 3.7 | t | 4H | Pyrrolidine (α-CH₂) | The methylene groups attached to the nitrogen of the pyrrolidine ring are expected to be deshielded and will likely appear as a triplet. |

| ~1.9 - 2.1 | m | 4H | Pyrrolidine (β-CH₂) | The other two methylene groups of the pyrrolidine ring will be more shielded and appear as a multiplet. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to achieve better signal dispersion, which is crucial for resolving the multiplets of the pyrrolidine protons and accurately determining coupling constants.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbon signals of the pyridine ring will be split due to coupling with the fluorine atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Couplings |

| ~160 - 165 (d) | C-2 | This carbon is directly attached to the fluorine atom and will therefore show a large one-bond coupling constant (¹JCF). |

| ~155 - 160 | C-6 | Attached to the pyrrolidine nitrogen, this carbon will be significantly deshielded. |

| ~140 - 145 (d) | C-4 | The chemical shift of this carbon is influenced by the nitrile group. It will exhibit a smaller through-bond coupling to fluorine. |

| ~115 - 120 | C-3 | This carbon is adjacent to the nitrile group. |

| ~115 - 120 | -C≡N | Nitrile carbons typically appear in this region[2]. |

| ~100 - 105 (d) | C-5 | This carbon is shielded by the electron-donating pyrrolidine group and will show coupling to the fluorine. |

| ~45 - 50 | Pyrrolidine (α-C) | The carbons directly attached to the nitrogen are deshielded. |

| ~25 - 30 | Pyrrolidine (β-C) | The other two carbons of the pyrrolidine ring are more shielded. |

Trustworthiness of Protocol: The combination of ¹H, ¹³C, and potentially 2D NMR techniques provides a self-validating system for structural confirmation. The observed couplings and correlations must be consistent with the proposed structure.

Figure 2: Predicted NMR correlations for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is expected to be dominated by absorptions from the nitrile group, the aromatic ring, and the C-N and C-H bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal[3].

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2220 - 2230 | Strong, Sharp | -C≡N (Nitrile) | C≡N stretch |

| ~1600 - 1450 | Medium - Strong | Aromatic C=C and C=N | Ring stretching |

| ~1350 - 1250 | Medium | C-N (Aryl-N) | C-N stretch |

| ~1200 - 1000 | Medium | C-F | C-F stretch |

| ~3000 - 2850 | Medium | C-H (Aliphatic) | C-H stretch |

| ~3100 - 3000 | Weak | C-H (Aromatic) | C-H stretch |

Authoritative Grounding: The nitrile (C≡N) stretching vibration is highly characteristic and typically appears as a sharp, strong band in the 2260-2220 cm⁻¹ region[2][4]. For aromatic nitriles, conjugation can lower this frequency to the 2230-2220 cm⁻¹ range[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which is likely to yield the protonated molecular ion with minimal fragmentation[5][6][7].

-